molecular formula C11H13NO5S B14124017 (2e)-3-(4-Methoxy-3-[(methylamino)sulfonyl]phenyl)acrylic acid

(2e)-3-(4-Methoxy-3-[(methylamino)sulfonyl]phenyl)acrylic acid

Cat. No.: B14124017
M. Wt: 271.29 g/mol
InChI Key: YSFRYNKVRNUFKR-UHFFFAOYSA-N
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Description

(2e)-3-(4-Methoxy-3-[(methylamino)sulfonyl]phenyl)acrylic acid is an organic compound with a complex structure that includes a methoxy group, a methylamino sulfonyl group, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2e)-3-(4-Methoxy-3-[(methylamino)sulfonyl]phenyl)acrylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Intermediate:

    Sulfonylation: The methoxyphenyl intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions to introduce the methylamino sulfonyl group.

    Acrylic Acid Formation: The final step involves the formation of the acrylic acid moiety through a condensation reaction with an appropriate aldehyde or ketone under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(2e)-3-(4-Methoxy-3-[(methylamino)sulfonyl]phenyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(2e)-3-(4-Methoxy-3-[(methylamino)sulfonyl]phenyl)acrylic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Materials Science: The compound is explored for its use in the development of novel polymers and materials with unique properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (2e)-3-(4-Methoxy-3-[(methylamino)sulfonyl]phenyl)acrylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    (2e)-3-(4-Methoxyphenyl)acrylic acid: Lacks the methylamino sulfonyl group.

    (2e)-3-(4-Methylsulfonylphenyl)acrylic acid: Lacks the methoxy group.

    (2e)-3-(4-Methoxy-3-sulfonylphenyl)acrylic acid: Lacks the methylamino group.

Uniqueness

(2e)-3-(4-Methoxy-3-[(methylamino)sulfonyl]phenyl)acrylic acid is unique due to the presence of both the methoxy and methylamino sulfonyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups allows for specific interactions with biological targets and unique reactivity in chemical reactions.

Properties

Molecular Formula

C11H13NO5S

Molecular Weight

271.29 g/mol

IUPAC Name

3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C11H13NO5S/c1-12-18(15,16)10-7-8(4-6-11(13)14)3-5-9(10)17-2/h3-7,12H,1-2H3,(H,13,14)

InChI Key

YSFRYNKVRNUFKR-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)C=CC(=O)O)OC

Origin of Product

United States

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